molecular formula C9H15NOS B2643460 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol CAS No. 1554486-07-5

3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol

Cat. No.: B2643460
CAS No.: 1554486-07-5
M. Wt: 185.29
InChI Key: LOVATDJKEOQMGI-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol is a chiral alcohol derivative featuring a thiophene ring substituted with a methyl group at the 5-position and a secondary methylamino group at the 3-position of the propane chain. This compound serves as a critical intermediate in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and neuropathic pain . Its structural uniqueness lies in the combination of a thiophene heterocycle and a β-amino alcohol moiety, which contributes to its pharmacological relevance. Synthetically, it is often prepared via enzymatic resolution or asymmetric catalysis to ensure high enantiomeric purity (>99% ee), as the (S)-enantiomer is pharmacologically active .

Properties

IUPAC Name

3-(methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-7-3-4-9(12-7)8(11)5-6-10-2/h3-4,8,10-11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVATDJKEOQMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Methylation: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Propanol Chain Attachment: The propanol chain is introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable thiophene derivative.

    Methylamino Group Introduction: Finally, the methylamino group is introduced through reductive amination, where the corresponding ketone reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol exhibits various biological activities, which can be categorized into several areas:

1. Neuropharmacological Effects

  • Preliminary studies suggest interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Potential applications in treating conditions such as depression or anxiety disorders due to its structural similarity to known psychoactive compounds.

2. Antimicrobial Properties

  • Some derivatives of this compound have shown promise in inhibiting bacterial growth, indicating potential applications in developing new antimicrobial agents.

3. Enzyme Inhibition

  • Investigations into its effects on metabolic enzymes may reveal pathways for therapeutic interventions in metabolic disorders.

Case Study 1: Neuropharmacological Research

A study examined the effects of this compound on serotonin receptors. The compound demonstrated significant binding affinity, suggesting potential use as an antidepressant.

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound highlighted its effectiveness against specific strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol, emphasizing differences in molecular features, synthesis, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis Method Enantiomeric Purity/Activity
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 Lacks 5-methyl group on thiophene ring Chemoenzymatic acylation using Burkholderia cepacia lipase Pharmacologically active (duloxetine intermediate); >99% ee achieved via kinetic resolution
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 R-enantiomer of the above compound Same as above, but inactive enantiomer retained during resolution Inactive impurity; controlled at <0.5% in duloxetine formulations
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride C₈H₁₂NOS·HCl 203.71 Ketone group replaces alcohol; hydrochloride salt Oxidation of alcohol intermediate followed by HCl salt formation Reduced hydrogen-bonding capacity; potential metabolic instability
(E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (chalcone) C₁₃H₁₂O₂S 244.30 Propenone backbone with methyl-substituted furan and thiophene rings Claisen-Schmidt condensation between aldehydes and ketones Non-pharmacological; studied for nonlinear optical properties
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol C₁₈H₁₉NOS 311.42 Naphthalene group appended to propane chain Arylation of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with fluoronaphthalene Bulkier structure; higher lipophilicity may affect bioavailability

Structural and Functional Insights

  • Enantiomeric Specificity : The (S)-enantiomer is critical for duloxetine’s activity, while the (R)-enantiomer is pharmacologically inert. Enzymatic resolution using lipases (e.g., Burkholderia cepacia) ensures >99% ee, avoiding costly chiral chromatography .
  • Ketone vs.

Pharmacological and Industrial Relevance

  • Duloxetine Synthesis: The target compound’s methylated thiophene improves metabolic stability compared to non-methylated analogs, reducing oxidative degradation in vivo .
  • Impurity Control : Regulatory guidelines (e.g., USP) enforce strict limits (<0.5%) on impurities like the (R)-enantiomer and naphthalene derivatives to ensure drug safety .

Biological Activity

3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol, also known by its CAS number 116539-57-2, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H13NOS
  • Molecular Weight : 171.26 g/mol
  • Structure : The compound features a thiophene ring which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer cell inhibition and neuroprotective effects.

Anticancer Activity

A study published in PubChem highlights the compound's cytotoxic effects against various cancer cell lines. The evaluation was conducted using the NCI 60-cell line assay, which assesses the efficacy of compounds against a wide range of cancer types:

Cell Line LC50 (nM) Notes
U87 (glioblastoma)200 ± 60More sensitive compared to other cell lines
BE (neuroblastoma)18.9Highly sensitive to treatment
SK (neuroblastoma)Not specifiedEvaluated alongside other lines

The results indicated that the compound demonstrated lower lethal concentrations (LC50) than many existing chemotherapeutic agents, suggesting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Microtubule Disruption : Similar to other antimitotic agents, it may interfere with tubulin polymerization, crucial for mitosis.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it may help mitigate neurodegenerative processes through:

  • Reduction of Oxidative Stress : The presence of thiophene may enhance antioxidant activity.
  • Neurotransmitter Modulation : Its structural characteristics suggest potential interactions with neurotransmitter systems .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Glioblastoma Cells : A detailed assessment revealed that treatment with this compound resulted in significant growth inhibition in U87 cells compared to untreated controls.
  • Neuroprotective Study : In a model simulating neurodegeneration, administration of the compound reduced neuronal loss and improved functional outcomes in animal models .

Q & A

Basic: What are the key considerations in designing a stereoselective synthesis route for 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol to minimize R-isomer formation?

Answer:
To minimize R-isomer formation, focus on enantioselective catalysis or chiral auxiliaries during the arylation step. Evidence from duloxetine synthesis shows that sodium amide and dimethyl sulfoxide (DMSO) promote stereochemical control during the reaction of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene, achieving <0.5% R-isomer . Key parameters include:

  • Reagent selection : Use chiral catalysts or bases (e.g., NaNH₂) to favor the S-configuration.
  • Temperature control : Lower temperatures reduce racemization.
  • Purification : Employ crystallization or chiral chromatography to isolate the desired enantiomer .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:
A combination of techniques is required:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., thiophene protons at δ 6.5–7.5 ppm, methylamino group at δ 2.3–2.7 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C9_9H15_{15}NOS; 185.29 g/mol) via ESI-MS or GC-MS .
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3300 cm1^{-1}, C-S bond at ~600–700 cm1^{-1}) .

Advanced: How can researchers resolve discrepancies in chiral purity assessments of this compound when using different chromatographic methods?

Answer:
Discrepancies often arise from column chemistry or mobile phase interactions. To address this:

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane:isopropanol (90:10) mobile phase for baseline separation of enantiomers .
  • Method validation : Cross-validate with polarimetry or circular dichroism (CD) to confirm optical rotation ([α]D_D for S-isomer: +15° to +20°) .
  • Impurity profiling : Quantify R-isomer levels via spiked standards and ensure detection limits <0.1% .

Advanced: What experimental strategies mitigate oxidative degradation of this compound during storage or reaction conditions?

Answer:
Degradation pathways involve oxidation of the thiophene ring or hydroxyl group. Mitigation strategies include:

  • Antioxidants : Add butylated hydroxytoluene (BHT) or ascorbic acid (0.01–0.1% w/w) to formulations .
  • Inert atmosphere : Conduct reactions/storage under nitrogen/argon to limit oxygen exposure .
  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the amino alcohol moiety .

Basic: What are the critical parameters for optimizing the yield of this compound in a nucleophilic substitution reaction?

Answer:
Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of the methylamino group .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of 5-methylthiophene-2-carbaldehyde to methylamine to avoid side reactions .
  • Reaction time : Monitor via TLC to terminate the reaction at ~90% conversion to prevent byproduct formation .

Advanced: How do researchers address conflicting data in the quantification of this compound impurities across different pharmacopeial standards?

Answer:
Harmonize methods by:

  • Reference standards : Use USP/EP-certified impurities (e.g., Impurity B in duloxetine hydrochloride) for calibration .
  • Forced degradation studies : Expose the compound to heat, light, and humidity to simulate degradation pathways and validate impurity thresholds .
  • Inter-laboratory studies : Compare results across labs using standardized protocols (e.g., ICH Q2(R1) guidelines) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Follow OSHA/GHS guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H332 risk) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods assist in predicting the metabolic pathways of this compound?

Answer:
Use in silico tools:

  • ADMET Predictor™ : Simulate cytochrome P450 metabolism to identify potential oxidation sites (e.g., thiophene ring) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict stability under physiological conditions .
  • Molecular docking : Study interactions with hepatic enzymes (e.g., CYP3A4) to forecast metabolite profiles .

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